
Silver;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver;ZINC, commonly referred to as silver-zinc, is a compound that combines the properties of silver and zinc. This compound is widely recognized for its use in silver-zinc batteries, which are known for their high energy density and reliability. Silver-zinc batteries have been used in various applications, including aerospace, military, and medical devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silver-zinc compounds can be synthesized through various methods. One common approach involves the reduction of silver nitrate with zinc powder. This reaction produces silver and zinc nitrate as products: [ \text{2AgNO}_3 + \text{Zn} \rightarrow \text{2Ag} + \text{Zn(NO}_3\text{)}_2 ]
Another method involves the co-precipitation of silver and zinc salts in an alkaline medium, followed by reduction with a suitable reducing agent .
Industrial Production Methods
Industrial production of silver-zinc compounds often involves the use of high-purity raw materials and controlled reaction conditions to ensure the desired product quality. The process typically includes steps such as mixing, heating, and reduction, followed by purification and drying .
Analyse Chemischer Reaktionen
Types of Reactions
Silver-zinc compounds undergo various chemical reactions, including:
Oxidation: Silver can be oxidized to silver oxide, while zinc can be oxidized to zinc oxide.
Reduction: Silver oxide can be reduced back to metallic silver, and zinc oxide can be reduced to metallic zinc.
Substitution: Silver and zinc can participate in substitution reactions with other metals or compounds.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, which acts as an electrolyte in silver-zinc batteries, and various reducing agents such as sodium borohydride .
Major Products Formed
The major products formed from these reactions include silver oxide, zinc oxide, and metallic silver and zinc. These products are essential components in the functioning of silver-zinc batteries .
Wissenschaftliche Forschungsanwendungen
Silver-zinc compounds have a wide range of scientific research applications:
Chemistry: Used in the development of high-energy-density batteries and as catalysts in various chemical reactions.
Medicine: Silver-zinc compounds are explored for their potential in wound healing and as antimicrobial agents.
Industry: Used in the production of batteries for aerospace, military, and consumer electronics.
Wirkmechanismus
The mechanism of action of silver-zinc compounds, particularly in batteries, involves redox reactions where silver and zinc undergo oxidation and reduction. In antimicrobial applications, silver ions disrupt microbial cell membranes, leading to cell death. Zinc ions can enhance the antimicrobial effect by generating reactive oxygen species and disrupting vital enzymes in the microbial respiratory chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver Oxide: Used in similar battery applications but has a lower energy density compared to silver-zinc.
Zinc Oxide: Known for its antimicrobial properties and used in various industrial applications.
Nickel-Zinc: Another high-energy-density battery compound but with different electrochemical properties.
Uniqueness
Silver-zinc compounds are unique due to their high energy density and reliability in battery applications. They offer a higher specific energy compared to other battery chemistries, making them suitable for specialized applications such as aerospace and military .
Eigenschaften
CAS-Nummer |
52037-01-1 |
|---|---|
Molekularformel |
AgZn3 |
Molekulargewicht |
304.0 g/mol |
IUPAC-Name |
silver;zinc |
InChI |
InChI=1S/Ag.3Zn |
InChI-Schlüssel |
FIPJANNNXZBYTJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Zn].[Zn].[Zn].[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


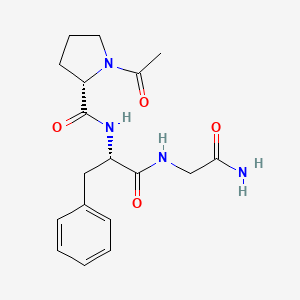
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)

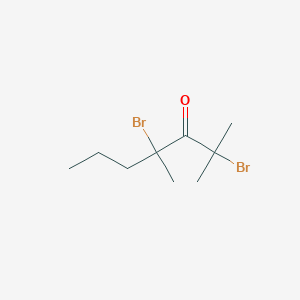
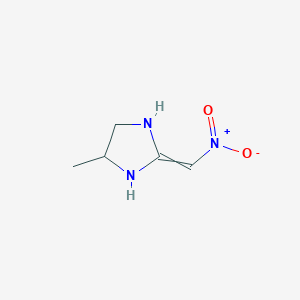
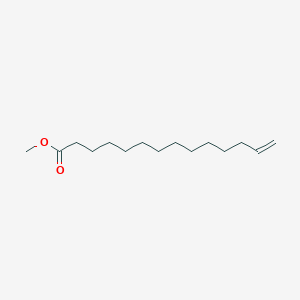




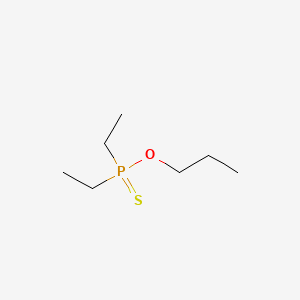

![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
